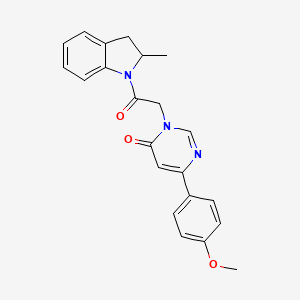

6-(4-methoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

6-(4-methoxyphenyl)-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-15-11-17-5-3-4-6-20(17)25(15)22(27)13-24-14-23-19(12-21(24)26)16-7-9-18(28-2)10-8-16/h3-10,12,14-15H,11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCABAAGWYYPOIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-methoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

Attachment of the Indolinyl Group: The indolinyl group can be attached through nucleophilic substitution reactions, often using indole derivatives and suitable leaving groups.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and indolinyl groups, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the pyrimidinone core, potentially converting it to dihydropyrimidinone derivatives.

Substitution: Both nucleophilic and electrophilic substitution reactions are common, allowing for the modification of various functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic or quinone derivatives, while reduction could produce dihydropyrimidinones.

Scientific Research Applications

The compound 6-(4-methoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a complex organic molecule with various potential applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on biological activity, synthesis methods, and relevant case studies.

Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and neurology. Some of the notable applications include:

Anticancer Properties

Studies have suggested that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the indoline structure is thought to enhance these effects due to its ability to interact with multiple biological targets.

Neuroprotective Effects

Preliminary investigations into neuroprotective properties have shown that derivatives of pyrimidine compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics or antifungal agents.

Case Study 1: Anticancer Activity Assessment

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of similar pyrimidine derivatives on human cancer cell lines (A549, MCF-7). The results indicated that these compounds significantly inhibited cell growth and induced apoptosis, suggesting that this compound may possess similar properties .

Case Study 2: Neuroprotection in Animal Models

Research conducted on animal models demonstrated that compounds related to this pyrimidine derivative provided neuroprotection against induced oxidative stress. Behavioral tests showed improved cognitive functions and reduced markers of neuronal damage .

Case Study 3: Antimicrobial Screening

A screening study assessed various derivatives for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed promising results, indicating that modifications to the structure could enhance efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the pyrimidinone core or adjacent heterocyclic systems:

Table 1: Structural Comparison of Pyrimidinone Derivatives

Key Observations:

- Indoline vs. Heterocyclic Substitutions: The target compound’s 2-methylindolin-1-yl group distinguishes it from analogues with simpler alkyl or aryl substitutions (e.g., MIPS1780’s hydroxycyclohexyl group).

- Methoxy Phenyl vs. Nitro/Amino Groups: The 4-methoxyphenyl group at position 6 contrasts with electron-withdrawing groups (e.g., nitro in compound 2e) or amino groups (e.g., in 6b), which may alter solubility and redox stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*LogP estimated using fragment-based methods (e.g., XLogP3 ).

Key Observations:

- Melting Points : The target compound’s melting point is unreported, but analogues with methoxyphenyl groups (e.g., 6b: 183–185°C) and nitro substituents (2e: 217°C) exhibit higher thermal stability, likely due to intermolecular hydrogen bonding .

- Lipophilicity : The target compound’s calculated LogP (~2.8) suggests moderate lipophilicity, comparable to 6b (LogP 3.5) but higher than MIPS1780 (LogP 1.2), which contains polar hydroxy and pyrazole groups .

Key Observations:

- Antimicrobial Activity : Compound 2e’s nitro and thioether groups correlate with antibacterial efficacy (MIC 8.5 µM), suggesting that electron-withdrawing substituents enhance membrane penetration . In contrast, the target compound’s indoline moiety may prioritize CNS permeability over antimicrobial action.

Biological Activity

6-(4-methoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidinones. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 420.5 g/mol. The compound features a pyrimidine ring substituted with various functional groups, including a methoxyphenyl group and a methylindolinyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H24N2O5 |

| Molecular Weight | 420.5 g/mol |

| CAS Number | 898440-88-5 |

The biological activity of this compound is likely mediated through interactions with specific biological targets, such as enzymes or receptors. Compounds in this class often exhibit their effects by modulating signal transduction pathways or inhibiting specific metabolic processes. Understanding these mechanisms can aid in the development of targeted therapies.

Anticancer Activity

Recent studies have shown that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. One study reported that related compounds demonstrated cytotoxic effects on human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Properties

Pyrimidine derivatives have also been evaluated for their antimicrobial activities. For example, some derivatives have shown effectiveness against pathogenic bacteria, suggesting that compounds like this compound may possess similar properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Neuroprotective Effects

There is emerging evidence that certain pyrimidine derivatives can exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's . This suggests potential applications in treating neurological disorders.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In a comparative study, several pyrimidine derivatives were synthesized and screened for their cytotoxicity against MCF-7 and HCT-116 cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the micromolar range, highlighting their potential as anticancer agents .

- Antimicrobial Activity : Another study focused on the synthesis of pyrimidine derivatives and their evaluation against various bacterial strains. The results showed that certain compounds significantly inhibited the growth of Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound could possess similar antimicrobial properties.

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are essential for confirming the structural identity of this compound?

- Methodological Answer :

- 1H/13C NMR Spectroscopy : Assign proton and carbon environments, particularly focusing on the pyrimidinone core, methoxyphenyl substituents, and indolinyl moiety. For example, the methoxy group (-OCH₃) typically shows a singlet at ~δ 3.8 ppm in 1H NMR .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns to validate the backbone structure .

- Infrared (IR) Spectroscopy : Identify key functional groups like C=O (stretch ~1700 cm⁻¹) and aromatic C-H bonds .

- Cross-referencing Databases : Use the InChI Key (e.g., HRLRMYOMZYYDCE-UHFFFAOYSA-N for related analogs) to compare with PubChem entries .

Q. What are the common synthetic routes for preparing this pyrimidinone derivative?

- Methodological Answer :

- Step 1 : Alkylation of pyrimidinone precursors using reagents like methyl iodide or dimethyl sulfate in basic conditions (e.g., K₂CO₃/EtOH or MeONa/MeOH) to introduce thioether or oxoethyl groups .

- Step 2 : Coupling reactions with substituted amines or indole derivatives under elevated temperatures (e.g., 140°C in DMF) to attach the 2-methylindolin-1-yl moiety .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Q. How is purity and compositional integrity validated in research settings?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

- Elemental Analysis : Verify C, H, N, S percentages against theoretical values (e.g., ±0.3% deviation) .

- Melting Point Determination : Compare observed values with literature data to confirm crystallinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize synthetic yield and minimize by-products?

- Methodological Answer :

- Parameter Screening :

- Temperature : Test gradients (e.g., 80–140°C) to balance reaction rate and decomposition .

- Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) for coupling efficiency vs. protic solvents (EtOH) for alkylation .

- Catalyst Optimization : Evaluate Lewis acids (e.g., Pd(PPh₃)₄ for cross-coupling) or bases (e.g., NaH) to accelerate key steps .

- In-situ Monitoring : Use TLC or HPLC to terminate reactions at peak product formation .

Q. How should researchers resolve contradictions in reported biological activities of structural analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with systematic substituent variations (e.g., methoxy vs. ethoxy groups) and test in standardized assays (e.g., enzyme inhibition) .

- Orthogonal Assays : Validate activity across multiple platforms (e.g., fluorescence polarization for binding affinity vs. cell viability assays) .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., lipophilicity, steric effects) influencing activity discrepancies .

Q. What computational strategies are used to predict target interactions and pharmacokinetics?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the pyrimidinone core and hydrophobic interactions with the indolinyl group .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes in simulated physiological conditions (e.g., 100 ns trajectories in explicit solvent) .

- QSAR Modeling : Train models on analogs’ ADMET data (e.g., LogP, polar surface area) to predict bioavailability and toxicity .

Q. How can stability studies be designed to evaluate compound degradation under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS at 37°C over 14 days .

- Forced Degradation : Expose to heat (60°C), UV light, or oxidants (H₂O₂) to identify degradation pathways .

- Kinetic Modeling : Calculate rate constants (k) and half-life (t₁/₂) to recommend storage conditions (e.g., -20°C under nitrogen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.